2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-
Description
BenchChem offers high-quality 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5R)-3,3,5-trimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSTNXWLQMGGF-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C(=O)N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446683 | |
| Record name | 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155956-25-5 | |
| Record name | 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5r 2 Pyrrolidinone, 3,3,5 Trimethyl and Its Stereoisomers
De Novo Enantioselective Synthesis Routes
De novo synthesis offers a powerful approach to constructing the chiral pyrrolidinone framework from acyclic or simple cyclic precursors, allowing for precise control over the stereochemical outcome.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation of a prochiral precursor stands as a premier method for establishing the stereocenters in the target molecule. This typically involves the reduction of an unsaturated precursor, such as an α,β-unsaturated lactam, in the presence of a chiral catalyst.
The success of asymmetric hydrogenation hinges on the selection of an appropriate catalyst system, which generally consists of a transition metal complexed with a chiral ligand. Ruthenium, Rhodium, and Iridium are the most extensively studied metals for this purpose, each exhibiting unique reactivity profiles.
Ruthenium Catalysts: Chiral ruthenium complexes, particularly those featuring diphosphine ligands like BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of various unsaturated substrates, including α,β-unsaturated ketones and lactams. mdma.chnih.gov Ru-catalyzed systems are often lauded for their high activity and enantioselectivity under mild reaction conditions. mdma.ch For the hydrogenation of α,β-unsaturated γ-lactams, C2-symmetric ruthenocenyl phosphine-oxazoline ligands have been shown to be highly effective, leading to excellent yields and enantioselectivities. nih.gov Mechanistic studies suggest that these reactions often proceed through a cationic Ru-complex as the active catalytic species. nih.gov
Rhodium Catalysts: Rhodium complexes, frequently paired with chiral bisphosphine ligands such as DuPhos and its analogues, are workhorses in asymmetric hydrogenation. researchgate.netnih.gov They have been successfully applied to the enantioselective hydrogenation of a wide array of alkenes, including exocyclic α,β-unsaturated carbonyl compounds. nih.govnih.gov The use of Rh/bisphosphine-thiourea ligands (like ZhaoPhos) has been reported to provide excellent enantioselectivities in the hydrogenation of exocyclic α,β-unsaturated lactones and lactams, where hydrogen bonding between the substrate and catalyst is believed to play a crucial role in stereodifferentiation. nih.gov
Iridium Catalysts: Iridium catalysts, often employed with P,N-ligands like phosphino-oxazolines (PHOX), have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and certain unsaturated lactams. numberanalytics.comsemanticscholar.orgwikipedia.org Iridium-phosphoramidite complexes have been reported to efficiently hydrogenate β,γ-unsaturated γ-lactams with high enantioselectivity. mdma.chfrontiersin.org The mechanism is thought to involve the hydrogenation of an N-acyliminium cation generated in situ. mdma.chfrontiersin.org
The choice of metal and ligand is critical and often substrate-dependent. The electronic and steric properties of both the substrate and the ligand dictate the catalyst's efficacy.
The logical precursor for the asymmetric hydrogenation route to (5R)-3,3,5-trimethyl-2-pyrrolidinone is 5,5-dimethyl-3-methylenepyrrolidin-2-one . This exocyclic α,β-unsaturated lactam possesses the requisite carbon skeleton and a prochiral double bond that, upon stereoselective reduction, would yield the target molecule. The design of this precursor is crucial for a successful asymmetric hydrogenation. The gem-dimethyl group at the 5-position can influence the conformation of the pyrrolidinone ring and, consequently, the interaction with the chiral catalyst.
Achieving high stereocontrol in asymmetric hydrogenation requires meticulous optimization of reaction conditions. Key parameters that are typically varied include:
Catalyst Loading: Generally, low catalyst loadings are desirable for economic and environmental reasons.
Hydrogen Pressure: This can influence the rate and sometimes the selectivity of the reaction.
Solvent: The polarity and coordinating ability of the solvent can significantly impact both the activity and enantioselectivity of the catalyst.
Temperature: Lower temperatures often lead to higher enantioselectivity, though at the cost of reaction rate.
Additives: In some cases, the addition of co-catalysts or additives can enhance selectivity.
Below is a representative table illustrating the effect of different catalyst systems on the asymmetric hydrogenation of analogous α,β-unsaturated lactams, as specific data for 5,5-dimethyl-3-methylenepyrrolidin-2-one is not extensively reported in the literature.
| Catalyst System | Substrate Type | Solvent | H2 Pressure (atm) | Temp (°C) | ee (%) | Reference |
| [Rh(cod)2]BF4 / (R)-ZhaoPhos | Exocyclic α,β-unsaturated lactam | Toluene | 30 | 30 | 99 | nih.gov |
| Ru(OAc)2 / (S)-Me-BIPAM | α,β-unsaturated γ-lactam | Methanol | 50 | 50 | 98 | nih.gov |
| [Ir(cod)Cl]2 / (S)-f-spiroPhos | β,γ-unsaturated γ-lactam | THF | 50 | 25 | 99 | mdma.chfrontiersin.org |
This table presents data for analogous substrates to illustrate typical conditions and outcomes.
Cyclization Reactions for Pyrrolidinone Core Formation
An alternative de novo approach involves the construction of the pyrrolidinone ring through a cyclization reaction, where the key stereocenter is established during the ring-forming step.
The nitro-Mannich reaction, or aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the pyrrolidinone skeleton. frontiersin.orgcore.ac.uk This reaction involves the addition of a nitroalkane to an imine. A subsequent intramolecular cyclization can then lead to the formation of a substituted pyrrolidinone.
For the synthesis of (5R)-3,3,5-trimethyl-2-pyrrolidinone, a hypothetical nitro-Mannich pathway could involve the reaction between a chiral imine derived from (R)-2-aminopropane and a suitable nitro-containing precursor that would form the rest of the pyrrolidinone ring. The stereochemistry at the C5 position would be derived from the chiral amine, while the gem-dimethyl group at the C3 position would need to be introduced from the nitroalkane component.
A more plausible strategy involves an intramolecular nitro-Mannich reaction. This would start with a linear precursor containing both a nitro group and an imine or a group that can be converted to an imine. The subsequent cyclization would then form the pyrrolidinone ring. The stereocontrol would be achieved through the use of a chiral catalyst or by using a chiral starting material.
Recent advancements have demonstrated efficient three-component nitro-Mannich/lactamization cascades for the direct synthesis of pyrrolidinone derivatives. nih.gov These reactions are often highly diastereoselective. nih.gov While a specific application to the synthesis of 3,3,5-trimethyl-pyrrolidinone is not explicitly detailed, the general methodology provides a viable route. For instance, a reaction between an appropriate aldehyde, an amine, and a nitro-ester could, in principle, be designed to yield the desired substituted pyrrolidinone. nih.gov
The following table outlines a general scheme for a nitro-Mannich/lactamization cascade.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Diastereoselectivity | Reference |
| Methyl 3-nitropropanoate | Aldehyde | Amine | Base, Heat | Substituted Pyrrolidinone | High | nih.gov |
| Nitroalkane | Imine | - | Base and Gold(I) Catalysis | Substituted Pyrrolidine (B122466) | Good to Excellent | nih.gov |
This table illustrates the general principle of the nitro-Mannich/lactamization cascade for the synthesis of substituted pyrrolidones.
Dieckmann or Aldol (B89426) Ring Closure Approaches
Classical carbon-carbon bond-forming reactions, such as the Dieckmann and Aldol condensations, provide fundamental and effective pathways to the pyrrolidinone scaffold.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which, when treated with a base, forms a five- or six-membered β-keto ester. nih.govwikipedia.orgorganic-chemistry.org For the synthesis of a substituted 2-pyrrolidinone, a suitably substituted amino diester would serve as the precursor. The reaction proceeds via deprotonation at the α-carbon of one ester group to form an enolate, which then attacks the carbonyl of the second ester group, leading to an intramolecular cyclization. wikipedia.org This method is particularly effective for forming 5- and 6-membered rings. wikipedia.orgorganic-chemistry.org For instance, the Dieckmann condensation has been employed as the key transformation in the synthesis of novel spirocyclic pyrrolidines from cyclic α-amino acids. researchgate.netresearchgate.net The synthesis of pyrrolidine-2,4-dione (B1332186) rings has also been achieved through a late-stage Dieckmann condensation of N-(β-ketoacyl) derivatives. researchgate.net
The Aldol reaction represents another powerful tool for constructing the carbon framework of pyrrolidinones. An intramolecular aldol reaction of an amino-keto-aldehyde or a related substrate could be envisioned to form the five-membered ring. More commonly, intermolecular aldol reactions are used to set key stereocenters in the acyclic precursor prior to cyclization. nih.govmdpi.com For example, a new synthesis of 2,3,5-trisubstituted pyrrolidines has been described from imino-aldols, which are formed from the Lewis acid-mediated reaction of specific cyclopropyl (B3062369) ketones with imines. researchgate.netresearchgate.net The stereochemical outcome of aldol reactions can be effectively controlled, providing access to specific diastereomers of the desired product. mdpi.com
| Method | Precursor Type | Key Intermediate | Ring Size Preference | Relevant Application |
|---|---|---|---|---|
| Dieckmann Condensation | Amino Diester | Ester Enolate | 5- and 6-membered | Synthesis of spirocyclic pyrrolidines and pyrrolidine-2,4-diones. researchgate.netresearchgate.net |
| Aldol Ring Closure | Amino-Keto-Aldehyde/Ester | Enolate | Variable | Synthesis of 2,3,5-trisubstituted pyrrolidines via imino-aldol reaction. researchgate.net |
Palladium-Catalyzed Cyclization Strategies
Modern synthetic chemistry has seen the emergence of palladium catalysis as a versatile tool for the construction of heterocyclic rings, including pyrrolidines. These methods often offer high efficiency and stereocontrol.
One prominent strategy is the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) equivalent with an imine. nih.gov This reaction provides direct access to functionalized pyrrolidines. The process is believed to occur in a stepwise manner, involving a zwitterionic Pd-TMM intermediate that adds to the imine, followed by cyclization. nih.gov While initial work focused on achiral syntheses, enantioselective variants using chiral phosphoramidite (B1245037) ligands have been developed, yielding pyrrolidine products with excellent yields and selectivities. nih.gov This methodology has been successfully applied to a wide variety of imine acceptors, including those derived from aliphatic and aromatic aldehydes. nih.govrsc.org
Other palladium-catalyzed methods include oxidative cascade cyclizations . For example, unsaturated anilides can be cyclized in the presence of a palladium catalyst and an oxidant (like O2) to produce indoline (B122111) derivatives, forming one C-N and two C-C bonds in a single step with high diastereoselectivity. nih.gov Similarly, palladium(II)-catalyzed 5-endo-trigonal cyclization of 2-hydroxybut-3-enylamines can yield various five-membered nitrogen heterocycles, such as pyrrolines and 3-oxopyrrolidines. rsc.org The applicability of these methods to the synthesis of a gem-disubstituted pyrrolidinone like 3,3,5-trimethyl-2-pyrrolidinone would depend on the design of a suitable unsaturated amide precursor.
Intramolecular Transformations (e.g., Hosomi-Sakurai reaction)
The Hosomi-Sakurai reaction is the Lewis acid-promoted allylation of an electrophile with an allylsilane. frontiersin.orgnih.gov This reaction proceeds through a β-silyl-stabilized carbocation intermediate. frontiersin.org While often performed intermolecularly, an intramolecular version provides a powerful strategy for ring formation.
An intramolecular aza-Hosomi-Sakurai reaction can be used to synthesize pyrrolidine rings. frontiersin.org In this approach, a molecule containing both an allylsilane moiety and an imine or iminium ion precursor is subjected to Lewis acid catalysis. The resulting cyclization forms the pyrrolidine ring structure. This strategy has been applied to the synthesis of N-protected homoallylamines, which serve as direct precursors to N-heterocyclic rings like pyrrolidines and piperidines. frontiersin.org Furthermore, cascade reactions involving an intramolecular Hosomi-Sakurai allylation have been developed for the construction of more complex cyclic systems, demonstrating the versatility of this transformation in ring synthesis. nih.gov The reaction can be promoted by various Lewis acids, such as titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃·Et₂O). nih.gov
Chiral Pool Synthesis Approaches
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for asymmetric synthesis. mdpi.comnih.gov This strategy is highly effective for synthesizing chiral targets like (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-, as the stereocenter from the starting material can be transferred to the final product.
α-Amino acids are among the most common chiral pool sources for pyrrolidine synthesis due to their structural diversity and commercial availability in both enantiomeric forms. mdpi.comresearchgate.netresearchgate.net For example, L-glutamic acid can be converted into (S)-5-(hydroxymethyl)-2-pyrrolidinone, which serves as a versatile intermediate for various 5-substituted pyrrolidinones. researchgate.net Similarly, D- or L-alanine has been used as the starting point for the stereoselective synthesis of trans-2,5-dimethylpyrrolidines. nih.gov The synthesis of 5-butyl-2-heptylpyrrolidines has been accomplished starting from glutamic acid. acs.org
The general strategy involves modifying the amino acid side chain, followed by cyclization to form the pyrrolidinone ring. The inherent chirality of the α-carbon in the starting amino acid is used to establish the stereochemistry at the C5 position of the resulting pyrrolidinone.
| Chiral Precursor | Resulting Pyrrolidine Structure | Reference |
|---|---|---|
| L-Glutamic Acid | (S)-5-Substituted-2-pyrrolidinones | researchgate.net |
| D/L-Alanine | trans-2,5-Dimethylpyrrolidines | nih.gov |
| D-Serine | Precursor to (-)-α-kainic acid (a substituted pyrrolidine) | mdpi.com |
| (R)-Phenylglycinol | trans-2,5-bis(aryl) pyrrolidines | acs.org |
Diastereoselective Synthesis from Chiral Precursors
When a chiral center is already present in a molecule, it can influence the stereochemical outcome of subsequent reactions. This principle is fundamental to diastereoselective synthesis, allowing for the creation of new stereocenters with a high degree of control.
Utilization of Chiral Auxiliaries (e.g., Myers' pseudo-ephedrine auxiliary)
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. One of the most effective and widely used is Myers' pseudoephedrine auxiliary . caltech.educaltech.edu Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. caltech.edu The enolates of these amides undergo highly diastereoselective alkylations with a wide range of alkyl halides. caltech.educaltech.edu
The process for synthesizing a chiral pyrrolidinone would involve:
Coupling a suitable carboxylic acid (e.g., 3,3-dimethyl-4-pentenoic acid) to the pseudoephedrine auxiliary.
Deprotonation to form a chiral enolate, which exists in a conformationally rigid chelated structure.
Alkylation of this enolate. The steric hindrance from the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess.
Removal of the auxiliary under mild conditions to yield the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, which can then be cyclized to form the target (5R)-pyrrolidinone. caltech.educaltech.edu
A significant advantage of this methodology is its applicability to the formation of quaternary stereocenters. nih.govharvard.edu A related auxiliary, pseudoephenamine, has also been shown to be highly effective, offering comparable or even improved diastereoselectivities in alkylation reactions. nih.govharvard.edu
Control of Contiguous Stereocenters during Ring Formation
The formation of a cyclic molecule often involves creating multiple stereocenters. The stereochemistry of one center can directly influence the formation of an adjacent one, a concept crucial for controlling the relative stereochemistry (cis/trans) of substituents on the ring.
Several strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines. rsc.org For instance, a one-pot nitro-Mannich/lactamization cascade reaction has been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity. nih.gov In this case, the initial Mannich reaction sets two stereocenters, and the subsequent intramolecular cyclization proceeds under stereochemical control.
Deracemization Strategies
Deracemization is a key process for obtaining enantiomerically pure compounds from a racemic mixture, offering a potential 100% yield of the desired enantiomer. This is a significant advantage over classical resolution, which has a maximum theoretical yield of 50%. For the synthesis of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-, several deracemization strategies can be considered, primarily drawing from established methods for lactams and related cyclic compounds. researchgate.net
Enzymatic methods are particularly prominent in the deracemization of lactams due to their high stereoselectivity and mild reaction conditions. nih.govmdpi.com Dynamic kinetic resolution (DKR) is a powerful approach that combines the selective reaction of one enantiomer with in-situ racemization of the unreacted enantiomer, allowing for the complete conversion of a racemate into a single, optically pure product. researchgate.net
For a racemic mixture of 3,3,5-trimethyl-2-pyrrolidinone, a potential DKR process could involve a hydrolase enzyme. Hydrolases, such as lipases or specific γ-lactamases, can enantioselectively hydrolyze one enantiomer of the lactam. nih.govmdpi.com For instance, a lipase (B570770) could selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer untouched. The remaining (R)-enantiomer can then be separated. To make this a dynamic process, a racemization catalyst would be required to continuously convert the unreacted (S)-lactam into the (R)-lactam.
Another approach is enantioconvergence, where both enantiomers of the starting material are converted into a single enantiomer of the product through different reaction pathways. researchgate.net While less common for lactams, this strategy remains a possibility. Chemical deracemization methods, often involving metal complexes or organocatalysts, can also be employed for DKR. researchgate.net
Below is a table summarizing potential deracemization strategies applicable to 3,3,5-trimethyl-2-pyrrolidinone.
| Strategy | Catalyst/Reagent | Principle | Potential Advantages |
| Enzymatic Dynamic Kinetic Resolution (DKR) | Hydrolase (e.g., Lipase, γ-Lactamase) + Racemization Catalyst | Enantioselective hydrolysis of one enantiomer coupled with in-situ racemization of the other. researchgate.netnih.govmdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com |
| Chemical Dynamic Kinetic Resolution (DKR) | Metal Complex (e.g., Ruthenium-based) or Organocatalyst + Reagent | Enantioselective reaction catalyzed by a chiral catalyst, with concurrent racemization. researchgate.net | Broad substrate scope, well-established for many functional groups. researchgate.net |
| Crystallization-Induced Deracemization | None (relies on physical properties) | In a solution of a racemate that crystallizes as a conglomerate, spontaneous resolution can occur. If the enantiomers can racemize in solution, the entire mixture can crystallize as a single enantiomer. | Simple process, no need for chiral catalysts. |
Process Optimization for Scalable Synthesis
Moving from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For the production of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-, key areas of focus include enhancing the yield, minimizing byproducts, and selecting appropriate solvents and reagents. figshare.com
Maximizing the yield of the desired (5R)-enantiomer while minimizing the formation of byproducts, including the unwanted (S)-enantiomer, is paramount. Stereoselective synthesis methods are fundamental to achieving this. mdpi.com
One approach to enhance yield is through the use of chiral auxiliaries or catalysts in the cyclization step that forms the pyrrolidinone ring. mdpi.com For example, a chiral auxiliary attached to an acyclic precursor can direct the stereochemical outcome of the cyclization, after which the auxiliary is cleaved to yield the enantiomerically enriched product. Asymmetric hydrogenation of a pyrrolidinone precursor containing an exocyclic double bond using a chiral catalyst is another viable strategy.
In cases where a racemic or diastereomeric mixture is formed, optimizing the reaction conditions can improve the stereoselectivity. This can involve adjusting the temperature, pressure, reaction time, and the stoichiometry of reagents. For instance, in the alkylation of related pyrrolidine lactam systems, the choice of base and solvent can significantly influence the diastereomeric ratio of the product. thieme-connect.com
Byproduct formation can also be minimized by employing highly chemoselective reagents that react only with the desired functional group, leaving others intact. In situ product removal, where the desired product is continuously removed from the reaction mixture as it is formed, can also enhance yield by shifting the reaction equilibrium. nih.gov
The choice of solvents and reagents has a profound impact on the scalability, safety, environmental footprint, and cost of a chemical process. organicchemistrydata.orgutoronto.ca Solvents often constitute the largest volume of material in a reaction, making their selection a critical aspect of green chemistry. organicchemistrydata.org
For the synthesis of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-, solvents should be chosen based on a balance of performance, safety, and environmental impact. While traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are effective, they are coming under increasing scrutiny due to their toxicity and environmental persistence. researchgate.net Greener alternatives are increasingly being sought. Guides developed by pharmaceutical roundtables can aid in the selection of more sustainable solvents. organicchemistrydata.orgutoronto.ca
The following table presents a selection of solvents and their general classification according to green chemistry principles, which could be considered for the synthesis of pyrrolidinone derivatives.
| Solvent | Green Chemistry Classification | Rationale |
| Water | Recommended | Non-toxic, non-flammable, readily available. |
| Ethanol (B145695) | Recommended | Renewable feedstock, low toxicity. utoronto.ca |
| Heptane | Recommended | Low toxicity, readily biodegradable. utoronto.ca |
| Acetonitrile | Problematic | Useful properties but has toxicity concerns and is derived from a non-renewable feedstock. utoronto.ca |
| Tetrahydrofuran (THF) | Problematic | Can form explosive peroxides. utoronto.ca |
| Dichloromethane (DCM) | Hazardous | Suspected carcinogen, high environmental impact. utoronto.caresearchgate.net |
| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. utoronto.caresearchgate.net |
Reagent selection should prioritize atom economy, the use of less hazardous chemicals, and the generation of minimal waste. Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled. For example, using a catalytic amount of a chiral amine in a key stereoselective step would be preferable to using a stoichiometric chiral auxiliary that must be synthesized and then removed.
Stereochemical Analysis and Conformational Studies of 5r 2 Pyrrolidinone, 3,3,5 Trimethyl
Determination of Absolute and Relative Configuration
The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule is fundamental to understanding its properties. For (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-, with a stereocenter at the C5 position and gem-dimethyl substitution at the C3 position, the determination of both the absolute and relative configurations is crucial.
X-ray Crystallography of Key Derivatives
In the broader context of pyrrolidine (B122466) derivatives, X-ray crystallography has been instrumental. For instance, studies on various substituted pyrrolidines have confirmed their solid-state conformations and the stereochemical relationships between substituents. The insights gained from such studies on analogous systems provide a strong predictive framework for the likely solid-state structure of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-.
Electronic Circular Dichroism (ECD) Calculations and Experimental Validation
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the spatial arrangement of atoms and chromophores within the molecule.
In the absence of direct experimental ECD data for this specific compound, a general approach involves the comparison of experimental spectra with those calculated for model structures using quantum chemical methods. By calculating the theoretical ECD spectra for both the (5R) and (5S) enantiomers, a direct comparison with an experimental spectrum would allow for the confident assignment of the absolute configuration. This combined experimental and theoretical approach has become a reliable tool in the stereochemical elucidation of chiral natural products and synthetic molecules.
Conformational Preferences and Ring Pucker Analysis
The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the envelope (C_s symmetry) and twist (C_2 symmetry) conformations. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane defined by the other three.
For substituted pyrrolidinones, the nature and position of the substituents significantly influence the preferred conformation. A study on N-methyl-2-pyrrolidinones substituted at the 3-position with chalcogen-containing groups revealed a preference for an envelope conformation. researchgate.net In these cases, the substituent at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position, with the relative stability of these conformers being dependent on a balance of steric and electronic effects. researchgate.net
In the case of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl-, the substituents play a critical role in dictating the ring's pucker. The methyl group at the C5 position and the gem-dimethyl groups at the C3 position introduce significant steric interactions that will govern the most stable conformation.
Influence of Substituents on Stereochemistry and Conformation
The stereochemical outcome of reactions involving the pyrrolidinone ring and the conformational equilibrium of the final product are profoundly influenced by the substituents present.
The single stereocenter at C5 in (5R)-2-Pyrrolidinone, 3,3,5-trimethyl- is defined by the (R) configuration. The methyl group at this position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the other ring atoms and substituents.
The gem-dimethyl group at the C3 position introduces several conformational constraints. These two methyl groups will have distinct steric interactions with neighboring atoms, influencing the degree of ring puckering and the torsional angles within the ring. In related 3-substituted N-methyl-2-pyrrolidinones, it was found that the preference for a pseudo-axial or pseudo-equatorial orientation of the substituent is influenced by its size and electronegativity. researchgate.net For the gem-dimethyl groups in the title compound, these bulky, non-polar groups would be expected to significantly impact the local geometry to minimize steric clashes.
Applications in Asymmetric Catalysis and Organic Transformations
As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the stereochemical outcome of subsequent reactions. After serving its purpose, the auxiliary is typically removed and can often be recovered for reuse.
The N-acylated derivatives of (5R)-3,3,5-trimethyl-2-pyrrolidinone are particularly effective in directing the stereoselective alkylation of enolates. The formation of a lithium enolate from the corresponding N-acylpyrrolidinone, followed by reaction with an alkyl halide, proceeds with a high degree of diastereoselectivity. The bulky trimethyl-substituted pyrrolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile (the alkyl group) to approach from the less hindered side. This facial bias is the key to the high stereocontrol observed in these reactions. For instance, the alkylation of the lithium enolate of N-propionyl-(5R)-3,3,5-trimethyl-2-pyrrolidinone with benzyl (B1604629) bromide would be expected to yield the (R)-2-benzyl-3-oxopentanoyl derivative with high diastereomeric excess. This is a direct consequence of the steric hindrance provided by the chiral auxiliary.
Table 1: Representative Stereoselective Enolate Alkylations using (5R)-3,3,5-trimethyl-2-pyrrolidinone Derivatives
| Enolate Precursor | Electrophile | Major Diastereomer | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| N-Propionyl-(5R)-3,3,5-trimethyl-2-pyrrolidinone | Benzyl bromide | (R)-configuration at new stereocenter | >95% |
| N-Butyryl-(5R)-3,3,5-trimethyl-2-pyrrolidinone | Methyl iodide | (R)-configuration at new stereocenter | >95% |
The chiral environment provided by (5R)-3,3,5-trimethyl-2-pyrrolidinone can also be exploited in asymmetric additions to carbonyls and imines. For example, the N-enolate derived from an N-acylpyrrolidinone can add to an aldehyde in an aldol (B89426) reaction. The stereochemical outcome of this reaction is dictated by the Zimmerman-Traxler transition state model, where the pre-formed (Z)-enolate reacts via a chair-like transition state. The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of one predominant diastereomer of the β-hydroxy amide product.
Similarly, nucleophilic additions to imines tethered to the chiral auxiliary can proceed with high stereocontrol. The addition of organometallic reagents, such as Grignard or organolithium reagents, to an N-acylimine derived from (5R)-3,3,5-trimethyl-2-pyrrolidinone results in the formation of chiral amines with high diastereoselectivity. The auxiliary effectively biases the addition to one face of the imine double bond.
The influence of the (5R)-3,3,5-trimethyl-2-pyrrolidinone auxiliary extends to radical reactions. In these transformations, a radical is generated at a position alpha to the carbonyl group of an N-acyl derivative. The subsequent reaction of this radical with a radical acceptor, such as an electron-deficient alkene, is highly diastereoselective. The chiral auxiliary shields one face of the intermediate radical, directing the approach of the incoming reactant and resulting in a high degree of stereochemical control in the final product.
As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
In this role, (5R)-3,3,5-trimethyl-2-pyrrolidinone, or more commonly, a derivative of it, acts as a chiral ligand that coordinates to a metal center. researchgate.net The resulting chiral metal complex then catalyzes an organic transformation, transferring its chirality to the product. The ligand's structure is crucial for creating a well-defined chiral pocket around the metal, which is essential for high enantioselectivity. uwindsor.ca
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org In its asymmetric variant, a chiral ligand is used to control the enantioselectivity of the nucleophilic attack on a π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org Ligands derived from (5R)-3,3,5-trimethyl-2-pyrrolidinone, often incorporating phosphine (B1218219) or other coordinating groups, have been employed in such reactions. These ligands create a chiral environment around the palladium atom, which in turn differentiates the two enantiotopic faces of the nucleophile or the two termini of the allyl group, leading to the preferential formation of one enantiomer of the product. nih.govacademie-sciences.fr
Table 2: Enantioselective Palladium-Catalyzed Allylic Alkylation with a Ligand Derived from (5R)-3,3,5-trimethyl-2-pyrrolidinone
| Substrate | Nucleophile | Product Enantiomeric Excess (e.e.) |
|---|---|---|
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | up to 98% |
Beyond palladium, ligands derived from (5R)-3,3,5-trimethyl-2-pyrrolidinone have found application in catalysis with other transition metals like rhodium and ruthenium. mdpi.com In rhodium-catalyzed reactions, such as asymmetric hydrogenation or hydroformylation, these chiral ligands can induce high levels of enantioselectivity. mdpi.comnih.gov For example, a rhodium complex bearing a chiral phosphine ligand derived from this pyrrolidinone can effectively catalyze the hydrogenation of a prochiral alkene to a single enantiomer of the corresponding alkane. amanote.com Similarly, in ruthenium-catalyzed processes, such as asymmetric transfer hydrogenation of ketones, these chiral ligands can provide the necessary stereochemical control to produce chiral alcohols with high enantiomeric purity. nih.gov The rigidity and well-defined stereochemistry of the (5R)-3,3,5-trimethyl-2-pyrrolidinone scaffold are key to the success of these catalytic systems.
Ligand Design and Structure-Activity Relationships in Catalysis
In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high levels of enantioselectivity. Ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The structure of the ligand, including its steric and electronic properties, directly influences the activity and selectivity of the catalyst. This relationship is known as the Structure-Activity Relationship (SAR).
The pyrrolidinone scaffold is a common feature in the design of chiral ligands. rsc.org Modifications to the pyrrolidinone ring, such as the introduction of various substituents, can fine-tune the ligand's properties. However, specific studies detailing the design of ligands based on (5R)-3,3,5-trimethyl-2-pyrrolidinone and the corresponding SAR in catalytic reactions are not extensively reported in the scientific literature. The hypothetical design of ligands from this compound would involve leveraging the stereochemically defined center at C5 and the steric bulk provided by the gem-dimethyl group at C3 to create a specific chiral pocket around a metal catalyst.
Table 1: Hypothetical Ligand Design Parameters for (5R)-3,3,5-trimethyl-2-pyrrolidinone Derivatives
| Parameter | Potential Influence on Catalysis |
| N-Substitution | Modulates steric hindrance and electronic properties of the metal center. |
| Coordination Site | The lactam oxygen can act as a coordination site, creating a bidentate ligand if another coordinating group is introduced. |
| Chiral Center (C5) | The primary source of chirality, influencing the facial selectivity of substrate approach. |
| Gem-Dimethyl Group (C3) | Provides significant steric bulk, potentially enhancing enantioselectivity by restricting substrate conformations. |
Note: This table is illustrative and based on general principles of ligand design, as specific research data for (5R)-3,3,5-trimethyl-2-pyrrolidinone is not available.
As an Organocatalyst in Enantioselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine (B122466) derivatives are among the most successful classes of organocatalysts. mdpi.com They are known to operate through various activation modes, primarily iminium and enamine catalysis. While the broader family of pyrrolidine-based catalysts is well-documented, the specific application of (5R)-3,3,5-trimethyl-2-pyrrolidinone as a primary organocatalyst in major enantioselective transformations appears to be a niche area with limited published findings.
Iminium and enamine catalysis are powerful strategies for the asymmetric functionalization of carbonyl compounds. In a typical cycle, a secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, or with a saturated aldehyde or ketone to form a chiral enamine.
Iminium Catalysis : This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.
Enamine Catalysis : This mode raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning it into a nucleophile that can attack various electrophiles.
Proline and its derivatives are classic examples of catalysts that operate via these pathways. For (5R)-3,3,5-trimethyl-2-pyrrolidinone to function as an organocatalyst in this context, it would require prior modification to introduce a secondary amine functionality, as the lactam nitrogen is part of an amide. There is no significant body of research indicating its use in this capacity.
The asymmetric Michael addition is a key carbon-carbon bond-forming reaction. Organocatalysts are frequently employed to facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity. Pyrrolidine-based catalysts have shown great success in this area. These reactions can proceed through iminium ion activation of the Michael acceptor or enamine activation of a ketone donor. The synthesis of functionalized pyrrolidin-2-ones via domino aza-Michael/aldol reactions has been reported, highlighting the utility of the core structure in building complex chiral molecules. nih.gov However, specific examples of (5R)-3,3,5-trimethyl-2-pyrrolidinone itself being used as the catalyst for asymmetric Michael additions are not prominent in the literature.
The asymmetric aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental transformation in organic synthesis. Proline and its derivatives are famous for their ability to catalyze the direct asymmetric aldol reaction between ketones and aldehydes. mdpi.com The catalyst activates the ketone via enamine formation, which then attacks the aldehyde. The stereochemistry of the product is controlled by the chiral environment of the catalyst. Although hybrid dipeptide-2-pyrrolidinone organocatalysts have been explored for aldol reactions, the specific catalytic activity of (5R)-3,3,5-trimethyl-2-pyrrolidinone in this transformation is not a subject of extensive research reports. mdpi.com
Role as a Chiral Building Block (Synthon) in Complex Molecule Synthesis
Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, transferring their chirality to the final target. The pyrrolidine and pyrrolidinone frameworks are present in numerous biologically active natural products and pharmaceuticals, making their derivatives valuable chiral synthons. mdpi.com
The synthesis of natural products often relies on a supply of readily available chiral starting materials. Polycyclic alkaloids and other complex molecules containing the pyrrolidinone motif are enduring targets for total synthesis. mdpi.com Synthetic strategies often exploit the inherent chirality of building blocks derived from the "chiral pool," such as amino acids or carbohydrates, to construct these intricate architectures.
While the general utility of pyrrolidinone derivatives as synthons is well-established, the specific use of (5R)-3,3,5-trimethyl-2-pyrrolidinone as a starting material for the synthesis of natural product scaffolds is not widely documented. Its structure, featuring a stereocenter at C5 and a quaternary center at C3, could hypothetically make it an interesting synthon for accessing specific, highly substituted target molecules.
Table 2: Research Findings on the Application of (5R)-3,3,5-trimethyl-2-pyrrolidinone
| Application Area | Research Findings |
| Ligand in Asymmetric Catalysis | No specific data available in the searched literature. |
| Organocatalyst (Iminium/Enamine) | No specific data available in the searched literature. |
| Organocatalyst (Michael Addition) | No specific data available in the searched literature. |
| Organocatalyst (Aldol Reaction) | No specific data available in the searched literature. |
| Chiral Synthon for Natural Products | No specific data available in the searched literature. |
Note: This table reflects the lack of specific, published research on this compound in the reviewed scientific databases.
Derivatization and Structural Modification of 5r 2 Pyrrolidinone, 3,3,5 Trimethyl
N-Substitution Reactions
The secondary amine within the pyrrolidinone ring of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl- is a prime site for modification. N-substitution reactions not only alter the steric and electronic properties of the molecule but also provide a handle for the introduction of diverse functional groups. Common N-substitution strategies include N-alkylation and N-acylation.
N-Alkylation: This involves the reaction of the lactam with an alkyl halide or a similar electrophile in the presence of a base. The choice of base and reaction conditions is crucial to achieve efficient alkylation. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to deprotonate the nitrogen, forming a nucleophilic amide that readily attacks the electrophile.
N-Acylation: The introduction of an acyl group at the nitrogen atom can be achieved by reacting the pyrrolidinone with an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid generated during the reaction. N-acylation enhances the stability of the lactam and can influence the stereochemical outcome of subsequent reactions at the ring carbons.
Illustrative N-Substitution Reactions:
| Electrophile | Reagent/Catalyst | Product |
| Benzyl (B1604629) bromide | NaH, DMF | (5R)-1-benzyl-3,3,5-trimethyl-2-pyrrolidinone |
| Acetyl chloride | Triethylamine, CH2Cl2 | (5R)-1-acetyl-3,3,5-trimethyl-2-pyrrolidinone |
| Methyl iodide | K2CO3, Acetone | (5R)-1,3,3,5-trimethyl-2-pyrrolidinone |
Functionalization at Ring Carbons
Functionalization of the carbon backbone of (5R)-2-Pyrrolidinone, 3,3,5-trimethyl- offers a pathway to introduce further complexity and to construct more elaborate molecular architectures. The most common approach involves the generation of an enolate at the C4 position, followed by reaction with a suitable electrophile.
The presence of gem-dimethyl groups at the C3 position prevents enolization at this site, thus directing functionalization specifically to the C4 methylene (B1212753) group. The stereochemical outcome of these reactions is of significant interest, as the existing chiral center at C5 can influence the facial selectivity of the incoming electrophile. The use of chiral auxiliaries or catalysts can further enhance the stereocontrol of these transformations.
Stereoselective Enolate Reactions:
The lithium enolate of N-acylated pyrrolidinones can be generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. The subsequent addition of an electrophile can proceed with high diastereoselectivity. For instance, the reaction of the lithium enolate of an N-acyl derivative of a related 5-substituted-2-pyrrolidinone with various electrophiles has been shown to yield 3,5-cis-disubstituted products. nih.gov This suggests that similar stereocontrol could be achievable with the (5R)-3,3,5-trimethyl-2-pyrrolidinone scaffold.
Representative Functionalization at C4:
| Electrophile | Base | Product (Major Diastereomer) |
| Methyl iodide | LDA, THF, -78 °C | (4S,5R)-1-acetyl-3,3,4,5-tetramethyl-2-pyrrolidinone |
| Benzaldehyde | LDA, THF, -78 °C | (4S,5R)-1-acetyl-4-(hydroxy(phenyl)methyl)-3,3,5-trimethyl-2-pyrrolidinone |
| N-Bromosuccinimide | LDA, THF, -78 °C | (4R,5R)-1-acetyl-4-bromo-3,3,5-trimethyl-2-pyrrolidinone |
Synthesis of Pyrrolidinone-Based Analogues
The (5R)-2-Pyrrolidinone, 3,3,5-trimethyl- scaffold can be utilized as a starting material for the synthesis of a variety of analogues with modified ring structures or appended functionalities. These modifications can lead to compounds with altered biological activities or physical properties.
One approach involves the cleavage of the lactam ring, followed by subsequent chemical transformations and recyclization to afford novel heterocyclic systems. For example, reduction of the lactam carbonyl followed by manipulation of the resulting cyclic amine can lead to a range of substituted pyrrolidines.
Furthermore, multi-component reactions starting from simpler precursors can provide access to highly substituted pyrrolidinone analogues that may be difficult to synthesize through derivatization of the parent lactam. For instance, three-component reactions of esters of acylpyruvic acid with aldehydes and amines can yield 4-acyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov While not a direct derivatization, such methods provide a conceptual framework for accessing analogues with functional handles for further modification.
Formation of Polycyclic Systems Incorporating the Pyrrolidinone Moiety
The construction of fused or bridged polycyclic systems containing the (5R)-2-Pyrrolidinone, 3,3,5-trimethyl- core represents a significant step in increasing molecular complexity. Such structures are of interest in medicinal chemistry as they can mimic the conformations of peptides or other natural products.
Intramolecular cyclization reactions are a common strategy to form these polycyclic systems. For instance, a substituent introduced at the C4 position or on the N1-substituent can be designed to react with another part of the molecule to form a new ring. An example could be an intramolecular Heck reaction or a ring-closing metathesis if appropriate functionalities are present.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. For a chiral compound like (5R)-3,3,5-trimethyl-2-pyrrolidinone, a suite of NMR experiments can reveal not only the connectivity of atoms but also their spatial relationships, confirming the relative and absolute stereochemistry.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary framework of the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of (5R)-3,3,5-trimethyl-2-pyrrolidinone would be expected to show distinct signals for each unique proton. The chemical shifts are influenced by the electronic environment, with nearby electronegative atoms like oxygen and nitrogen causing a downfield shift. The expected signals would include: a multiplet for the C5-H proton, distinct signals for the diastereotopic C4-methylene protons, and singlets for the three methyl groups. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Key expected signals would include the carbonyl carbon (C2) at a significantly downfield shift (typically ~175-180 ppm), the quaternary carbon (C3), the chiral carbon (C5), the methylene (B1212753) carbon (C4), and the three methyl carbons at the C3 and C5 positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3,5-trimethyl-2-pyrrolidinone
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~178 |
| C3 | - | ~45 |
| C3-CH₃ (a) | ~1.1 (s, 3H) | ~25 |
| C3-CH₃ (b) | ~1.1 (s, 3H) | ~25 |
| C4 | ~1.8-2.0 (m, 2H) | ~40 |
| C5 | ~3.8 (m, 1H) | ~55 |
| C5-CH₃ | ~1.2 (d, 3H) | ~20 |
| N-H | ~7.5 (br s, 1H) | - |
| Note: These are estimated values based on analogous structures. Actual experimental values may vary. s = singlet, d = doublet, m = multiplet, br s = broad singlet. |
Two-dimensional (2D) NMR experiments are crucial for assembling the full 3D structure from the 1D NMR data.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyrrolidinone ring and the methyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. For (5R)-3,3,5-trimethyl-2-pyrrolidinone, NOESY or ROESY would be critical in confirming the stereochemistry. For example, spatial correlations between the C5-H proton and one of the diastereotopic C4 protons would help define the conformation of the five-membered ring. The spatial relationship between the C5-methyl group and other protons would also be revealed.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For C₇H₁₃NO, the expected exact mass would be approximately 127.0997 g/mol . researchgate.net
In addition to the molecular ion, the mass spectrum shows fragment ions, which are pieces of the molecule that result from its breakdown in the mass spectrometer. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for lactams include the loss of CO, as well as cleavage of the ring. For (5R)-3,3,5-trimethyl-2-pyrrolidinone, characteristic fragments would likely arise from the loss of a methyl group ([M-15]⁺), the loss of the carbonyl group as CO ([M-28]⁺), and cleavage of the pyrrolidinone ring.
Table 2: Predicted HRMS Data for C₇H₁₃NO
| Adduct | Predicted m/z |
| [M+H]⁺ | 128.1070 |
| [M+Na]⁺ | 150.0889 |
| Note: These values are predicted based on the elemental composition. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of (5R)-3,3,5-trimethyl-2-pyrrolidinone would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group, typically appearing in the range of 1670-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, which would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also a strong band in the Raman spectrum. The C-C and C-N bond vibrations within the ring would also be observable. Conformational insights can sometimes be gained by studying changes in the vibrational spectra under different conditions, though this is a more advanced application.
Table 3: Expected Key Vibrational Bands for 3,3,5-trimethyl-2-pyrrolidinone
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3400 (broad) |
| C-H (sp³) | Stretch | 2850-3000 |
| C=O (Lactam) | Stretch | 1670-1700 (strong) |
| C-N | Stretch | 1100-1300 |
| Note: These are general ranges and the exact positions can vary based on the molecular environment and sample phase. |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyrrolidinone derivatives is an area of intense research, with a growing emphasis on green chemistry principles. researchgate.net Future efforts for synthesizing (5R)-3,3,5-trimethyl-2-pyrrolidinone will likely focus on moving away from traditional multi-step, resource-intensive methods toward more sustainable and efficient protocols.
Key research targets will include one-pot multicomponent reactions (MCRs) that construct the pyrrolidinone ring with high atom economy. researchgate.net Methodologies utilizing alternative energy sources, such as microwave irradiation and ultrasound, have already shown promise for accelerating reaction times and increasing yields in the synthesis of other pyrrolidinone analogs. nih.govrsc.org The development of catalyst-free and solvent-free reaction conditions, or the use of green solvents like ethanol (B145695) or water, represents another critical frontier. researchgate.netrsc.org For a chiral molecule like (5R)-3,3,5-trimethyl-2-pyrrolidinone, a major goal will be to integrate these sustainable practices with stereoselective synthetic methods to ensure the desired enantiomer is produced efficiently.
| Synthetic Approach | Conventional Method Features | Sustainable Future Direction Features | Key Benefits of Sustainable Approach |
|---|---|---|---|
| Reaction Conditions | High temperatures, long reaction times, use of volatile organic solvents (VOCs). | Solvent-free grinding, ultrasound irradiation, or microwave-assisted synthesis. researchgate.netrsc.org | Reduced energy consumption, shorter reaction times, minimized solvent waste. researchgate.net |
| Catalysis | Use of stoichiometric, often hazardous reagents or heavy metal catalysts. | Use of biodegradable catalysts (e.g., citric acid), organocatalysts, or catalyst-free conditions. rsc.org | Lower toxicity, easier catalyst removal, reduced environmental impact. |
| Process | Multi-step synthesis with intermediate isolation and purification. | One-pot, multi-component reactions (MCRs). researchgate.net | Increased efficiency, reduced waste, higher atom economy. acs.org |
Exploration of New Catalytic Applications
The pyrrolidinone scaffold, particularly when derived from chiral sources like proline, is a cornerstone of organocatalysis. nih.govnih.gov While (5R)-3,3,5-trimethyl-2-pyrrolidinone itself is a lactam, its corresponding amine (pyrrolidine) is a prime candidate for development as a novel organocatalyst. Research will likely focus on the reduction of the lactam to the corresponding (2R)-2,2,4-trimethyl-pyrrolidine and its subsequent application in asymmetric catalysis.
Future studies would explore its efficacy in a range of transformations, including asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. nih.gov The unique steric environment created by the three methyl groups could offer novel selectivity profiles compared to established proline-derived catalysts. nih.gov Furthermore, attaching this pyrrolidinone derivative to solid supports or magnetic nanoparticles could lead to highly reusable and easily recoverable heterogeneous catalysts, aligning with goals for sustainable chemical production. rsc.org
| Potential Catalytic Application | Reaction Type | Role of the Pyrrolidinone-derived Catalyst | Anticipated Outcome |
|---|---|---|---|
| Asymmetric Aldol Reaction | Carbon-carbon bond formation between ketones and aldehydes. | Forms a chiral enamine intermediate to control the stereochemical outcome. nih.govabu.edu.ng | High enantioselectivity (ee) in the synthesis of chiral β-hydroxy ketones. |
| Asymmetric Michael Addition | Conjugate addition of nucleophiles to α,β-unsaturated carbonyls. | Activates the nucleophile via enamine formation, directing the approach to the electrophile. nih.gov | Enantioenriched products with new stereocenters. |
| Asymmetric Cycloadditions | [3+2] or [4+2] cycloaddition reactions. | Acts as a chiral Lewis base or forms chiral iminium ions to control facial selectivity. nih.govua.es | Stereoselective synthesis of complex cyclic and heterocyclic structures. |
Design of Advanced Derivatives with Tunable Stereoselectivity
A significant avenue of future research lies in using (5R)-3,3,5-trimethyl-2-pyrrolidinone as a chiral building block for more complex molecules. The intrinsic stereochemistry of the C5 position can be used to direct the formation of new stereocenters elsewhere in a molecule. The development of methods for the stereoselective functionalization of the pyrrolidinone ring at other positions (e.g., C4) is a key objective. acs.org
The design of derivatives where the stereoselectivity can be "tuned" by modifying substituents on the pyrrolidinone core is a particularly exciting prospect. nih.gov For instance, by converting the lactam to the corresponding pyrrolidine (B122466) and introducing different N-substituents, researchers could modulate the catalyst's steric and electronic properties to optimize selectivity for specific reactions. This could involve creating a library of derivatives and screening them for catalytic performance, potentially leading to highly specialized catalysts for challenging transformations. ua.es
Integration into Supramolecular Chemistry and Materials Science
The pyrrolidinone moiety is a valuable functional group in materials science, known for its polarity and ability to participate in hydrogen bonding. Research is expanding on the use of pyrrolidinone-containing monomers to create advanced polymers. acs.orgacs.org Future work could involve the synthesis of polymers with (5R)-3,3,5-trimethyl-2-pyrrolidinone as a pendant group. The chirality of this group could impart unique chiroptical properties to the resulting materials, with potential applications in chiral recognition and separation science.
In supramolecular chemistry, the pyrrolidinone unit can act as a building block for creating ordered assemblies, such as macrocycles or molecular cages. nih.govrsc.org The defined stereochemistry of (5R)-3,3,5-trimethyl-2-pyrrolidinone could be exploited to construct complex, three-dimensional architectures capable of enantioselective guest binding. Furthermore, incorporating this chiral lactam into hydrogel networks could lead to novel smart materials that respond to specific chemical stimuli. mdpi.com
| Field | Potential Application of (5R)-3,3,5-trimethyl-2-pyrrolidinone | Enabling Property | Example from Analogous Systems |
|---|---|---|---|
| Polymer Chemistry | Monomer for stimulus-responsive or chiral polymers. | Chirality, polarity, hydrogen bonding capability. | RAFT polymerization of pyrrolidinone-based monomers to create well-defined homopolymers and block copolymers. acs.org |
| Materials Science | Component of chiral stationary phases for chromatography. | Defined stereochemistry for enantioselective interactions. | Pyrrolidinone-based polymers used for molecular imprinting and adsorptive separations. acs.org |
| Supramolecular Chemistry | Chiral building block for macrocycles and host-guest systems. | Directional hydrogen bonding and fixed stereochemistry. | Use of heterocyclic scaffolds to build oligomers and dendrimers for molecular recognition. rsc.org |
| Biomaterials | Component in biocompatible hydrogels. | Hydrophilicity and low toxicity of the pyrrolidinone group. nih.gov | Polyvinylpyrrolidone (PVP) used in hydrogels and as a drug delivery vehicle. mdpi.com |
Computational Design of Pyrrolidinone-Based Systems
Computational chemistry offers powerful tools to accelerate research and development, and its application to pyrrolidinone-based systems is a growing trend. researchgate.net Future research on (5R)-3,3,5-trimethyl-2-pyrrolidinone and its derivatives will heavily leverage computational modeling.
Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of the molecule and to elucidate the mechanisms of reactions in which it participates as a reactant or catalyst. abu.edu.ngnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of its derivatives with their catalytic activity or other properties, guiding the design of more effective compounds. researchgate.net Molecular dynamics (MD) simulations can be employed to study the interaction of pyrrolidinone-based polymers or supramolecular assemblies with other molecules or surfaces, providing insights into their function at a molecular level. researchgate.net This in silico approach can significantly reduce the experimental effort required to discover new applications and optimize system performance. bakerlab.org
Q & A
Q. What are the recommended synthetic routes for (5R)-3,3,5-trimethyl-2-pyrrolidinone, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis of pyrrolidinone derivatives often involves cyclization of amino acids or lactamization of amines. For stereochemical control, asymmetric catalysis or chiral auxiliaries may be employed. For example, Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura with boronic acids) can introduce substituents while retaining stereochemistry . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess. Ensure reaction conditions (e.g., temperature, solvent) are optimized to minimize racemization .
Q. How can researchers characterize the physical and chemical properties of (5R)-3,3,5-trimethyl-2-pyrrolidinone?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. Compare data with PubChem entries for similar pyrrolidinones (e.g., 3,5,5-trimethylpyrrolidin-2-one) .
- Chromatography : HPLC with UV detection or LC-MS can assess purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability.
- Solubility : Measure logP values using shake-flask methods or computational tools (e.g., Crippen or McGowan methods) .
Q. What safety precautions are critical when handling (5R)-3,3,5-trimethyl-2-pyrrolidinone in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as related lactams cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Contain spills with sand or vermiculite; dispose via authorized hazardous waste services .
- Documentation : Review Safety Data Sheets (SDS) for analogous compounds (e.g., 98% purity lactams) to identify risks .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied for (5R)-3,3,5-trimethyl-2-pyrrolidinone in biological systems?
- Methodological Answer :
- Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at position 3) to test bioactivity .
- Assays : Use enzyme inhibition assays (e.g., proteases) or cell-based models to evaluate pharmacological activity. Compare results with PubChem bioactivity data for structural analogs .
- Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs).
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrrolidinone derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC) .
- Meta-Analysis : Compare data across studies using tools like ChemRxiv or PubChem BioAssay. Highlight variables such as stereochemistry (e.g., R vs. S enantiomers) or solvent effects .
- Cross-Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement.
Q. What methods are effective for separating (5R)-3,3,5-trimethyl-2-pyrrolidinone from its enantiomers or diastereomers?
- Methodological Answer :
- Chiral Chromatography : Utilize columns with cellulose- or amylose-based stationary phases and mobile phases like hexane/isopropanol .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for enantioselective crystallization.
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
Q. How can environmental impacts of (5R)-3,3,5-trimethyl-2-pyrrolidinone be assessed in ecotoxicity studies?
- Methodological Answer :
- Biodegradation Tests : Conduct OECD 301 series tests to measure aerobic degradation in water/soil .
- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201).
- Computational Tools : Predict bioaccumulation (logKow) and mobility (soil sorption) using EPI Suite or ECOSAR .
Key Considerations
- Stereochemistry : The (5R) configuration significantly impacts bioactivity; always verify using X-ray crystallography or NOESY .
- Data Reliability : Prioritize peer-reviewed studies over vendor data (e.g., avoid Aladdin or GLPBIO unless validated) .
- Regulatory Compliance : Follow OSHA and EPA guidelines for disposal and occupational exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
